molecular formula C15H15NO5S B3125623 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde CAS No. 327106-59-2

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde

Cat. No. B3125623
CAS RN: 327106-59-2
M. Wt: 321.3 g/mol
InChI Key: BJUXHAHWMAUFRS-UHFFFAOYSA-N
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Description

“5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde” is an organic compound that has gained significance in the field of scientific research due to its unique physical and chemical properties. It is related to Morpholine-4-sulfonyl chloride, which has a molecular weight of 185.63 .


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .


Chemical Reactions Analysis

The key step in the synthesis route of “5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde” was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .

Scientific Research Applications

Proteomics Research

MSF is utilized in proteomics studies. Researchers employ it as a reagent for protein labeling, modification, or cross-linking. Its specific functional groups allow precise tagging of proteins, facilitating their identification and characterization in complex biological samples .

Medicinal Chemistry

In medicinal chemistry, MSF serves as a building block for designing novel drug candidates. Researchers modify its structure to create analogs with potential therapeutic effects. The sulfonyl group and furan ring contribute to its bioactivity, making it an attractive starting point for drug development .

Photodynamic Therapy (PDT)

MSF exhibits photophysical properties that make it suitable for PDT—a cancer treatment method. When exposed to light, it generates reactive oxygen species, damaging tumor cells. Researchers explore its use as a photosensitizer in PDT protocols .

Materials Science

The aldehyde functionality in MSF allows it to participate in various chemical reactions. Researchers incorporate it into polymer matrices, coatings, or functional materials. Its presence can enhance material properties, such as adhesion, stability, or reactivity .

Organic Synthesis

MSF acts as a versatile intermediate in organic synthesis. Chemists use it to construct more complex molecules by introducing additional functional groups. Its morpholine and sulfonyl moieties enable diverse transformations, such as nucleophilic substitutions or cyclizations .

Fluorescent Probes and Sensors

Due to its fluorescence properties, MSF can serve as a fluorescent probe or sensor. Researchers attach it to biomolecules (e.g., proteins, nucleic acids) to visualize cellular processes or detect specific analytes. Its emission properties make it valuable in bioimaging and diagnostics .

properties

IUPAC Name

5-(4-morpholin-4-ylsulfonylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-11-13-3-6-15(21-13)12-1-4-14(5-2-12)22(18,19)16-7-9-20-10-8-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXHAHWMAUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366427
Record name 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde

CAS RN

327106-59-2
Record name 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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